molecular formula C12H7Cl2NO B3054872 (3,4-Dichlorophenyl)(pyridin-3-yl)methanone CAS No. 62247-03-4

(3,4-Dichlorophenyl)(pyridin-3-yl)methanone

Cat. No. B3054872
CAS RN: 62247-03-4
M. Wt: 252.09 g/mol
InChI Key: XTCRDAUMVZZCDC-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)(pyridin-3-yl)methanone, also known as DCPM, is a chemical compound that has gained significant attention in scientific research. It belongs to the family of pyridine-based organic compounds and has been found to possess various biological activities.

Mechanism of Action

(3,4-Dichlorophenyl)(pyridin-3-yl)methanone exerts its biological activities through various mechanisms. It has been found to inhibit the activity of histone deacetylase, which plays a critical role in the regulation of gene expression. (3,4-Dichlorophenyl)(pyridin-3-yl)methanone has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
(3,4-Dichlorophenyl)(pyridin-3-yl)methanone has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory mediators, and reduce the accumulation of amyloid-beta, a protein that is associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

(3,4-Dichlorophenyl)(pyridin-3-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. (3,4-Dichlorophenyl)(pyridin-3-yl)methanone is also stable under normal lab conditions. However, (3,4-Dichlorophenyl)(pyridin-3-yl)methanone has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on (3,4-Dichlorophenyl)(pyridin-3-yl)methanone. One potential area of investigation is the development of (3,4-Dichlorophenyl)(pyridin-3-yl)methanone-based drugs for the treatment of cancer, Alzheimer's disease, and other conditions. Another area of research could be the investigation of the structure-activity relationship of (3,4-Dichlorophenyl)(pyridin-3-yl)methanone and its derivatives to identify compounds with improved biological activities. Additionally, the development of new synthesis methods for (3,4-Dichlorophenyl)(pyridin-3-yl)methanone could lead to more efficient and cost-effective production of this compound.
Conclusion
In conclusion, (3,4-Dichlorophenyl)(pyridin-3-yl)methanone is a pyridine-based organic compound that has gained significant attention in scientific research. It exhibits potent antitumor, anti-inflammatory, and antiviral activities and has potential as an anti-Alzheimer's agent. (3,4-Dichlorophenyl)(pyridin-3-yl)methanone exerts its biological activities through various mechanisms and has several advantages for lab experiments. There are several future directions for the research on (3,4-Dichlorophenyl)(pyridin-3-yl)methanone, including the development of (3,4-Dichlorophenyl)(pyridin-3-yl)methanone-based drugs and the investigation of its structure-activity relationship.

Scientific Research Applications

(3,4-Dichlorophenyl)(pyridin-3-yl)methanone has been widely used in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit potent antitumor, anti-inflammatory, and antiviral activities. (3,4-Dichlorophenyl)(pyridin-3-yl)methanone has also been investigated for its potential as an anti-Alzheimer's agent.

properties

IUPAC Name

(3,4-dichlorophenyl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO/c13-10-4-3-8(6-11(10)14)12(16)9-2-1-5-15-7-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCRDAUMVZZCDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40488202
Record name (3,4-Dichlorophenyl)(pyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40488202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dichlorophenyl)(pyridin-3-yl)methanone

CAS RN

62247-03-4
Record name (3,4-Dichlorophenyl)-3-pyridinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62247-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dichlorophenyl)(pyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40488202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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